

# In-Depth Technical Guide to the Molecular Structure of Vanadium(V) Oxytriisopropoxide

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## Compound of Interest

Compound Name: Vanadium(V) oxytriisopropoxide

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## Abstract

This technical guide provides a comprehensive examination of the molecular structure of **Vanadium(V) oxytriisopropoxide**, chemical formula  $\text{VO}(\text{O-i-Pr})_3$ . While a definitive experimental structure for the monomeric form is not readily available in the literature, this document synthesizes data from experimental studies of analogous compounds, theoretical calculations, and various spectroscopic techniques to present a robust model of its geometry. This guide includes detailed structural parameters for both a proposed monomeric gas-phase structure and a dimeric solid-state model based on the crystal structure of methyl vanadate. Furthermore, it outlines the key experimental protocols utilized in the structural determination of volatile metal alkoxides.

## Introduction

**Vanadium(V) oxytriisopropoxide**, also known as triisopropoxyvanadium(V) oxide or VTIP, is an organometallic compound where a central vanadium(V) atom is coordinated to one oxo ligand and three isopropoxide ligands.<sup>[1]</sup> It is a volatile, colorless to pale yellow liquid at room temperature, which makes it a crucial precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating vanadium-based thin films and catalysts.<sup>[2]</sup> Understanding its molecular structure is paramount for controlling these deposition processes and for predicting its reactivity in various chemical syntheses. Due to its physical state, direct single-crystal X-ray diffraction of monomeric  $\text{VO}(\text{O-i-Pr})_3$  has not been reported. Therefore, its

structural elucidation relies on a combination of gas-phase experimental techniques, spectroscopic analysis, and computational modeling.

## Molecular Structure

The molecular structure of **Vanadium(V) oxytriisopropoxide** can be considered in two primary forms: a monomeric structure, which is expected to be prevalent in the gas phase, and a dimeric or oligomeric structure, which is likely to be present in the condensed (liquid and solid) phases. This tendency to oligomerize is a common feature of metal alkoxides.

### Monomeric Structure (Gas Phase)

In the gas phase, **Vanadium(V) oxytriisopropoxide** is presumed to exist as a monomer with a distorted tetrahedral geometry around the central vanadium atom. The vanadium is coordinated to the terminal oxo group and the oxygen atoms of the three isopropoxide ligands.

Table 1: Predicted Geometric Parameters of Monomeric VO(O-i-Pr)<sub>3</sub> from DFT Calculations

Parameter	Value
Bond Lengths (Å)	
V=O	1.57 - 1.60
V-O (isopropoxide)	1.78 - 1.82
Bond Angles (°)	
O=V-O (isopropoxide)	112 - 115
O-V-O (isopropoxide)	103 - 106

Note: The values in this table are based on typical bond lengths and angles for similar vanadyl complexes as determined by DFT calculations and may vary depending on the specific computational method and basis set used.

### Dimeric Structure (Condensed Phase Model)

In the absence of a crystal structure for **Vanadium(V) oxytriisopropoxide**, the crystal structure of the closely related methyl vanadate, [VO(OCH<sub>3</sub>)<sub>3</sub>]<sub>2</sub>, serves as an excellent model for the

dimeric form that likely exists in the liquid or solid state.<sup>[1]</sup> The structure consists of two vanadium atoms bridged by two methoxide groups, with each vanadium atom also bonded to a terminal oxo group and two terminal methoxide groups. This arrangement results in a five-coordinate, distorted trigonal bipyramidal geometry around each vanadium atom.

Table 2: Experimental Geometric Parameters of Dimeric Methyl Vanadate,  $[\text{VO}(\text{OCH}_3)_3]_2$

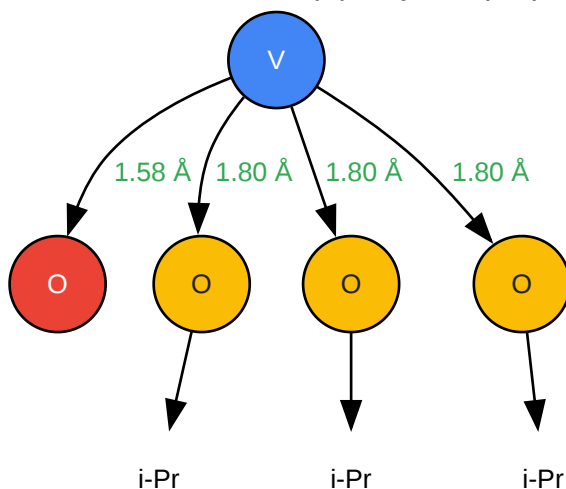
Parameter	Value (Å or °)
Bond Lengths (Å)	
V=O (terminal)	1.54
V-O (terminal methoxide)	1.76
V-O (bridging methoxide)	1.95, 2.07
Bond Angles (°)	
O=V-O (terminal methoxide)	105.5
O=V-O (bridging methoxide)	99.5, 154.5
O (terminal)-V-O (terminal)	119.5
O (terminal)-V-O (bridging)	85.0, 90.0, 126.0
O (bridging)-V-O (bridging)	75.0
V-O-V (bridging)	105.0

Source: Caughlan, C. N., Smith, H. M., & Watenpaugh, K. (1966). The Crystal and Molecular Structure of Methyl Vanadate,  $\text{VO}(\text{OCH}_3)_3$ . *Inorganic Chemistry*, 5(12), 2131-2134.<sup>[1]</sup>

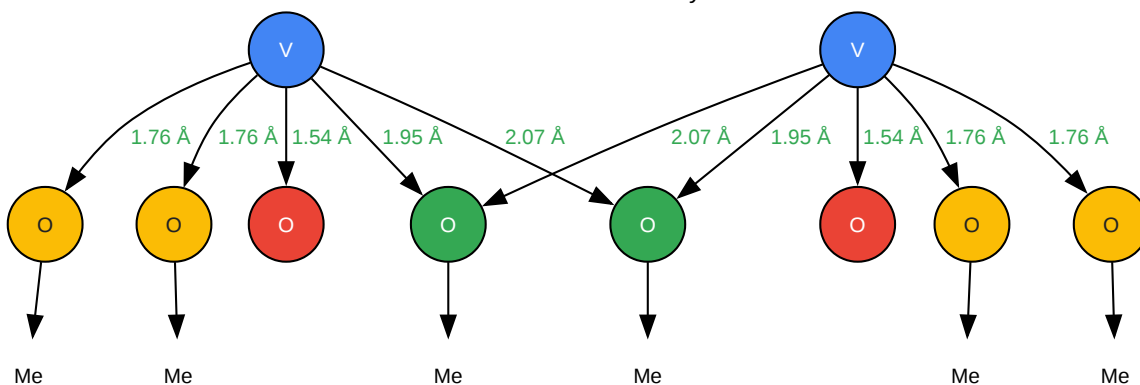
## Visualization of Molecular Structures

The following diagrams, generated using the DOT language, illustrate the proposed monomeric and the experimentally determined dimeric structures.

Monomeric Vanadium(V) Oxytriisopropoxide

[Click to download full resolution via product page](#)Caption: Proposed monomeric structure of  $\text{VO}(\text{O-i-Pr})_3$ .

Dimeric Structure based on Methyl Vanadate

[Click to download full resolution via product page](#)Caption: Dimeric structure of  $[\text{VO}(\text{OCH}_3)_3]_2$ .

## Experimental Protocols for Structural Determination

The determination of the molecular structure of volatile and potentially oligomeric compounds like **Vanadium(V) oxytriisopropoxide** requires a combination of techniques.

## Single-Crystal X-ray Diffraction (for solid-state structure)

- **Crystal Growth:** For compounds that are liquid at room temperature, crystallization is typically achieved by slow cooling of the neat liquid or a concentrated solution in an inert solvent (e.g., pentane, hexane) to low temperatures (e.g., -20 to -80 °C) until suitable single crystals form.
- **Data Collection:** A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to maintain its crystalline state and minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) and a detector.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

## Gas-Phase Electron Diffraction (for gas-phase structure)

- **Sample Introduction:** The volatile liquid sample is placed in a reservoir connected to a nozzle. The sample is heated to achieve a sufficient vapor pressure (typically 0.1 - 10 mbar) and introduced into a high-vacuum diffraction chamber as a molecular jet.<sup>[3]</sup>
- **Electron Beam Interaction:** A high-energy electron beam (typically 40-60 keV) is passed through the molecular jet, perpendicular to the gas flow. The electrons are scattered by the molecules.
- **Data Acquisition:** The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.
- **Data Analysis:** The diffraction pattern is converted into a one-dimensional intensity curve as a function of the scattering angle. The molecular scattering component is extracted and, through Fourier transform, a radial distribution curve is generated. This curve provides

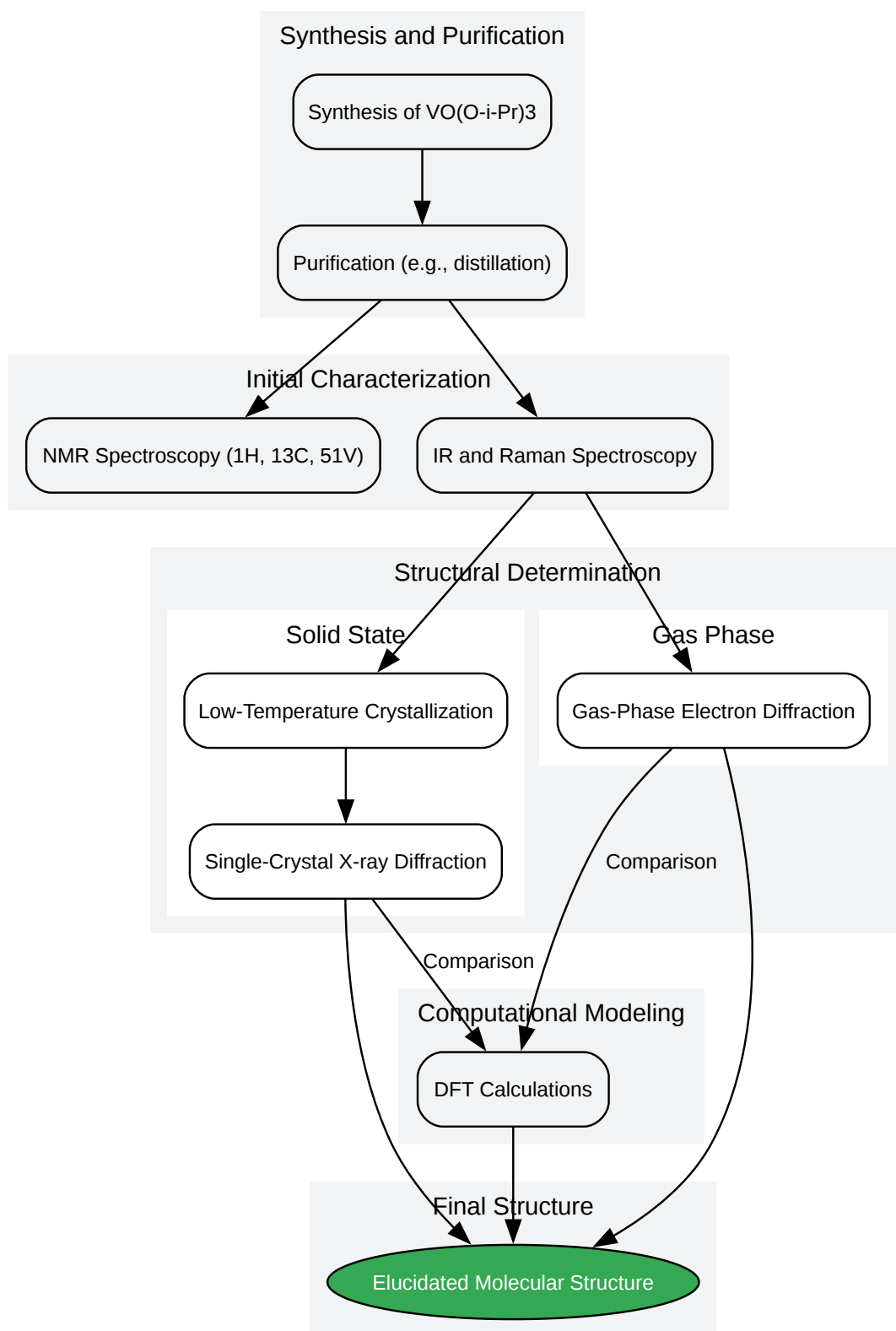
information about the internuclear distances within the molecule. The final structure is determined by fitting a theoretical model of the molecule to the experimental data.

## Spectroscopic Characterization

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^{51}\text{V}$  NMR is a highly sensitive technique for probing the local environment of the vanadium nucleus.<sup>[4]</sup> The chemical shift is indicative of the coordination number and the nature of the ligands. In solution, the presence of multiple species (monomer, dimer, etc.) in equilibrium can often be detected by the presence of multiple resonances or by concentration-dependent chemical shifts.  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide information on the organic isopropoxide ligands.
- **Vibrational Spectroscopy (IR and Raman):** Infrared and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule. The strong  $\text{V}=\text{O}$  stretching vibration is typically observed in the  $950\text{-}1050\text{ cm}^{-1}$  region in the IR and Raman spectra. The  $\text{V}-\text{O}$  single bond stretches of the isopropoxide ligands appear at lower frequencies. The number and position of these bands can provide insights into the symmetry and aggregation state of the molecule.

## Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for determining the molecular structure of a compound like **Vanadium(V) oxytriisopropoxide**.



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Caption: Workflow for structural elucidation.

## Conclusion

The molecular structure of **Vanadium(V) oxytriisopropoxide** is best described as a distorted tetrahedron in its monomeric, gas-phase form and is likely to exist as a five-coordinate, dimeric species in the condensed phase, analogous to its methyl counterpart. A comprehensive understanding of its structure requires a multi-faceted approach, combining spectroscopic methods, gas-phase diffraction techniques for the volatile monomer, and single-crystal X-ray diffraction for a solid-state model, all supported by theoretical calculations. This detailed structural knowledge is fundamental for its application in materials science and catalysis.

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## References

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